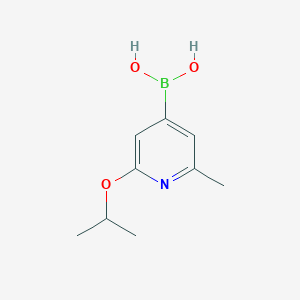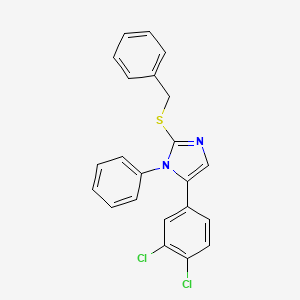![molecular formula C18H11Cl2N5O B2804591 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-18-4](/img/structure/B2804591.png)
2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds with a fused-triazole backbone have been synthesized based on two C-amino groups as substituents . Additionally, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques .Molecular Structure Analysis
The molecular structure of “2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is characterized by a triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds can accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, compounds with a fused-triazole backbone have shown remarkable thermal stabilities .Aplicaciones Científicas De Investigación
Antiproliferative Activity
A study synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, exploring their biological activities. These compounds, originally designed to exhibit thrombin inhibitory and fibrinogen receptor antagonistic activities, were found to inhibit the proliferation of endothelial and tumor cells, indicating potential antiproliferative properties (Ilić et al., 2011).
Antimicrobial and Antifungal Activities
Another investigation focused on synthesizing heterocyclic compounds incorporating the [1,2,4]triazolo moiety. These derivatives exhibited antibacterial activities against both gram-positive and gram-negative bacteria and antifungal activities against various fungi, highlighting their potential as antimicrobial and antifungal agents (Patel & Patel, 2015).
Antiviral Activity
Research into 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives identified promising antiviral activities against hepatitis-A virus (HAV), with certain compounds showing significant effects in reducing virus count in plaque reduction infectivity assays. This suggests potential applications in antiviral therapies (Shamroukh & Ali, 2008).
Anti-Diabetic Properties
A family of triazolo-pyridazine-6-yl-substituted piperazines was evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The study found several compounds with excellent antioxidant and insulinotropic activity, demonstrating their potential as anti-diabetic drugs (Bindu et al., 2019).
Structural and Theoretical Studies
A novel heterocyclic system involving [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives was synthesized, with density functional theory (DFT) studies revealing the regioselectivity of the ring closure. This work aids in understanding the structural properties of such compounds, potentially informing future drug design (Mozafari et al., 2016).
Direcciones Futuras
The future directions for research on “2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” could involve further exploration of its potential biological activities, given the significant properties exhibited by similar compounds . Additionally, further studies could focus on improving the synthesis process and exploring the compound’s potential applications in various fields .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with different target receptors through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The specific biochemical pathways affected by the compound are yet to be determined. Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may affect various biochemical pathways related to these enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be fully understood. Compounds with similar structures have shown a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may have a significant impact at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It is known that the compound exhibits superior thermostability , suggesting that it may be stable under a variety of environmental conditions.
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZGZKYDOOIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

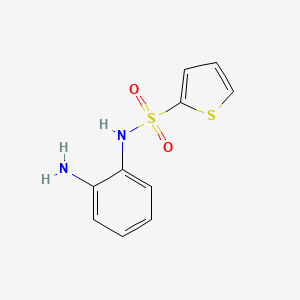
![3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2804510.png)
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)
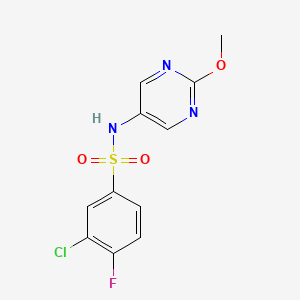
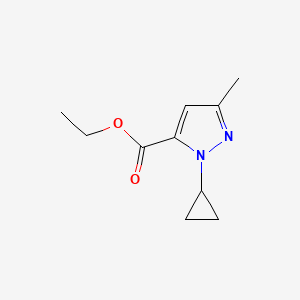
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2804517.png)
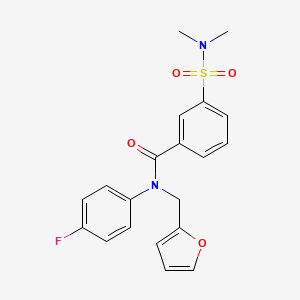
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)
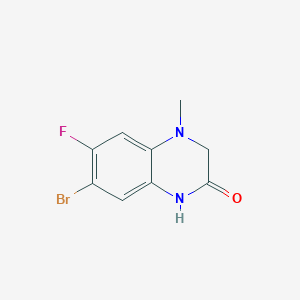
![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)
